3-Phospho-D-glyceric acid barium salt dihydrate, AldrichCPR

Beschreibung

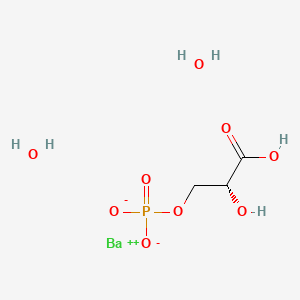

3-Phospho-D-glyceric acid barium salt dihydrate is a chemical compound with the molecular formula C3H5BaO7P•2H2O. It is a white crystalline powder and is known for its applications in various scientific fields. This compound is a barium salt of 3-phospho-D-glyceric acid and is often used in research and industrial applications due to its unique properties .

Eigenschaften

Molekularformel |

C3H9BaO9P |

|---|---|

Molekulargewicht |

357.40 g/mol |

IUPAC-Name |

barium(2+);[(2R)-2-carboxy-2-hydroxyethyl] phosphate;dihydrate |

InChI |

InChI=1S/C3H7O7P.Ba.2H2O/c4-2(3(5)6)1-10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;2*1H2/q;+2;;/p-2/t2-;;;/m1.../s1 |

InChI-Schlüssel |

IRPUBTOBTBTBNU-QYUNTSNKSA-L |

Isomerische SMILES |

C([C@H](C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2] |

Kanonische SMILES |

C(C(C(=O)O)O)OP(=O)([O-])[O-].O.O.[Ba+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats erfolgt typischerweise durch Reaktion von 3-Phospho-D-glycerinsäure mit Bariumhydroxid in einer wässrigen Lösung. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung der gewünschten Dihydratform sicherzustellen. Die Reaktion kann wie folgt dargestellt werden: [ \text{3-Phospho-D-glycerinsäure} + \text{Bariumhydroxid} \rightarrow \text{Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats} ]

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats großtechnische Reaktionen mit präziser Kontrolle von Temperatur, pH-Wert und Konzentration der Reaktanten. Das Produkt wird anschließend durch Kristallisation und Trocknungsprozesse gereinigt, um die für verschiedene Anwendungen erforderliche hochreine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um Produkte mit niedrigerem Oxidationszustand zu erzeugen.

Substitution: Das Bariumion kann in bestimmten Reaktionen durch andere Metallionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reaktionen mit anderen Metallsalzen können zur Substitution des Bariumions führen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Phosphorsäurederivate ergeben, während die Reduktion Glycerolderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Spielt eine Rolle bei Stoffwechselstudien und Enzymkinetik.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften und Wechselwirkungen mit biologischen Molekülen untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Zwischenprodukt im photosynthetischen Kohlenstoffreduktionszyklus und beteiligt sich an der Umwandlung von 3-Phospho-D-glycerinsäure in andere Metabolite. Die Verbindung interagiert mit Enzymen wie Phosphoglyceratkinase und Triosephosphatisomerase und erleichtert verschiedene biochemische Reaktionen .

Ähnliche Verbindungen:

- Barium 2-Cyanoethylphosphat-Dihydrat

- Inosin 5’-monophosphat-Bariumsalz-Hydrat

- Hydroxypyruvatphosphat-Bariumsalz

Vergleich: Barium-Salz des 3-Phospho-D-glycerinsäure-Dihydrats ist einzigartig aufgrund seiner spezifischen Rolle in Stoffwechselwegen und seiner Anwendungen sowohl in biologischen als auch in industriellen Kontexten. Im Vergleich zu ähnlichen Verbindungen bietet es besondere Vorteile in Bezug auf Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen .

Wirkmechanismus

The mechanism of action of 3-phospho-D-glyceric acid barium salt dihydrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the photosynthetic carbon reduction cycle, participating in the conversion of 3-phospho-D-glyceric acid to other metabolites. The compound interacts with enzymes such as phosphoglycerate kinase and triosephosphate isomerase, facilitating various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

- Barium 2-cyanoethyl phosphate dihydrate

- Inosine 5’-monophosphate barium salt hydrate

- Hydroxypyruvic acid phosphate barium salt

Comparison: 3-Phospho-D-glyceric acid barium salt dihydrate is unique due to its specific role in metabolic pathways and its applications in both biological and industrial contexts. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.